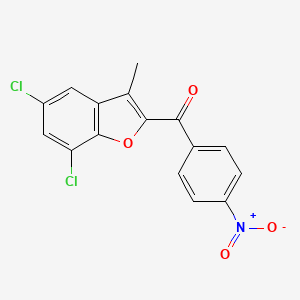(5,7-Dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone
CAS No.: 306979-10-2
Cat. No.: VC5753166
Molecular Formula: C16H9Cl2NO4
Molecular Weight: 350.15
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 306979-10-2 |
|---|---|
| Molecular Formula | C16H9Cl2NO4 |
| Molecular Weight | 350.15 |
| IUPAC Name | (5,7-dichloro-3-methyl-1-benzofuran-2-yl)-(4-nitrophenyl)methanone |
| Standard InChI | InChI=1S/C16H9Cl2NO4/c1-8-12-6-10(17)7-13(18)16(12)23-15(8)14(20)9-2-4-11(5-3-9)19(21)22/h2-7H,1H3 |
| Standard InChI Key | IYOAYCRNXVNTPS-UHFFFAOYSA-N |
| SMILES | CC1=C(OC2=C1C=C(C=C2Cl)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name, (5,7-dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone, systematically describes its structure:
-
A benzofuran core substituted with chlorine atoms at positions 5 and 7, a methyl group at position 3, and a methanone group at position 2.
-
The methanone group bridges the benzofuran system to a 4-nitrophenyl ring, where the nitro group occupies the para position .
This arrangement creates a planar, conjugated system that enhances stability and influences electronic properties. The presence of electron-withdrawing groups (chloro, nitro) and an electron-donating methyl group creates a polarized electronic environment, potentially affecting reactivity and intermolecular interactions.
Comparative Analysis with Related Benzofuran Derivatives
To contextualize its properties, Table 1 compares key parameters of (5,7-dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone with structurally similar compounds:
Table 1: Comparative physicochemical properties of benzofuran derivatives.
The target compound’s higher molecular weight and density relative to its analogs reflect the additive effects of chlorine and nitro groups. The absence of reported LogP values underscores the need for experimental determination of its hydrophobicity.
Synthesis and Manufacturing Considerations
Hypothetical Synthetic Routes
While explicit synthetic protocols for (5,7-dichloro-3-methyl-1-benzofuran-2-yl)(4-nitrophenyl)methanone are unavailable, plausible pathways can be inferred from benzofuran chemistry:
-
Friedel-Crafts Acylation: Reacting 5,7-dichloro-3-methylbenzofuran with 4-nitrobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) could yield the methanone derivative .
-
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling between a boronic ester-functionalized benzofuran and 4-nitroiodobenzene might construct the biaryl framework, followed by ketone formation .
Challenges include regioselective chlorination and avoiding nitro group reduction during synthesis. Industrial-scale production would require optimizing reaction conditions to enhance yield and purity.
Physicochemical and Computational Properties
Experimental and Predicted Data
Key properties include:
-
Boiling Point: 496.3±45.0°C (predicted via quantitative structure-property relationship models) .
-
Density: 1.480±0.06 g/cm³, higher than non-chlorinated analogs due to increased molecular mass .
-
Thermal Stability: The nitro group may pose decomposition risks at elevated temperatures, necessitating controlled storage conditions.
Spectroscopic Characterization
Though experimental spectra are unavailable, computational predictions suggest:
-
IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520 cm⁻¹ (asymmetric NO₂ stretch), and ~750 cm⁻¹ (C-Cl stretch).
-
NMR Spectroscopy:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume